molecular formula C4H7N5 B12311860 4H,5H,6H,7H-[1,2,3,4]tetrazolo[1,5-a]pyrimidine

4H,5H,6H,7H-[1,2,3,4]tetrazolo[1,5-a]pyrimidine

Cat. No.: B12311860
M. Wt: 125.13 g/mol
InChI Key: DCYOIYUFDAHJBK-UHFFFAOYSA-N
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Description

4H,5H,6H,7H-[1,2,3,4]tetrazolo[1,5-a]pyrimidine is a heterocyclic compound that features a fused ring system combining a tetrazole and a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4H,5H,6H,7H-[1,2,3,4]tetrazolo[1,5-a]pyrimidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 5-aminotetrazole with β-diketones or β-ketoesters in the presence of a suitable catalyst. The reaction is usually carried out in a solvent such as ethanol or acetic acid, and the mixture is heated to promote cyclization.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions: 4H,5H,6H,7H-[1,2,3,4]tetrazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at specific positions on the ring system, often facilitated by reagents like halogens or alkylating agents.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products: The products of these reactions vary depending on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

4H,5H,6H,7H-[1,2,3,4]tetrazolo[1,5-a]pyrimidine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial and antiviral agent.

    Medicine: Explored for its potential use in drug development, particularly for its ability to interact with biological targets.

    Industry: Utilized in the development of new materials with unique properties, such as high thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of 4H,5H,6H,7H-[1,2,3,4]tetrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

    Pyrazolo[1,5-a]pyrimidine: Another fused ring system with similar structural features.

    [1,2,4]triazolo[4,3-b][1,2,4,5]tetrazine: Known for its energetic material properties.

Uniqueness: 4H,5H,6H,7H-[1,2,3,4]tetrazolo[1,5-a]pyrimidine stands out due to its unique combination of a tetrazole and pyrimidine ring, which imparts distinct chemical and physical properties

Properties

Molecular Formula

C4H7N5

Molecular Weight

125.13 g/mol

IUPAC Name

4,5,6,7-tetrahydrotetrazolo[1,5-a]pyrimidine

InChI

InChI=1S/C4H7N5/c1-2-5-4-6-7-8-9(4)3-1/h1-3H2,(H,5,6,8)

InChI Key

DCYOIYUFDAHJBK-UHFFFAOYSA-N

Canonical SMILES

C1CNC2=NN=NN2C1

Origin of Product

United States

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